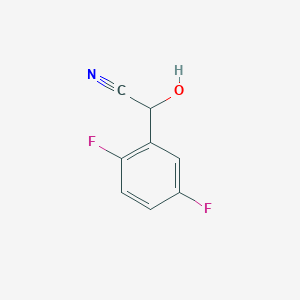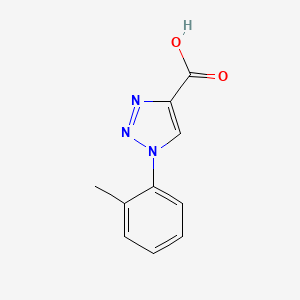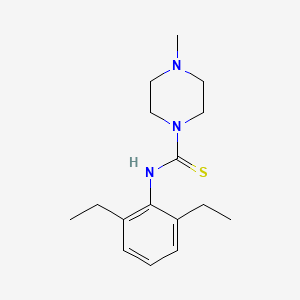![molecular formula C9H13NO2S B1418560 4-[(Ethanesulfonyl)methyl]aniline CAS No. 192218-45-4](/img/structure/B1418560.png)
4-[(Ethanesulfonyl)methyl]aniline
Overview
Description
4-[(Ethanesulfonyl)methyl]aniline is a chemical compound with the molecular formula C9H13NO2S. It has a molecular weight of 199.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-[(Ethanesulfonyl)methyl]aniline is1S/C9H13NO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 . This code represents the compound’s molecular structure. The compound’s canonical SMILES representation is CCS(=O)(=O)CC1=CC=C(C=C1)N . Physical And Chemical Properties Analysis
4-[(Ethanesulfonyl)methyl]aniline is a powder that is stored at room temperature . It has a melting point of 113-115 degrees Celsius .Scientific Research Applications
Palladium-Catalyzed Amination
4-[(Ethanesulfonyl)methyl]aniline and its derivatives are used in palladium-catalyzed amination of aryl halides. This process is instrumental in preparing anilines, especially those with sensitive functional groups (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008).
Crystal Structure and DFT Studies
The compound's crystal structure and Density Functional Theory (DFT) studies provide insights into its molecular geometry and interaction potential. This information is crucial for understanding the compound's reactivity and potential applications in materials science (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Biomarker Detection
Derivatives of 4-[(Ethanesulfonyl)methyl]aniline, like 4-Aminophenol, are used as biomarkers in detecting aniline exposure in the human body. Their detection in biofluids like urine is vital for monitoring occupational and environmental health risks (Jin & Yan, 2021).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled, and it may cause an allergic skin reaction . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas or outdoors .
properties
IUPAC Name |
4-(ethylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWLHHKINPPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Ethanesulfonyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)
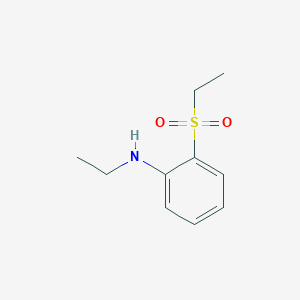
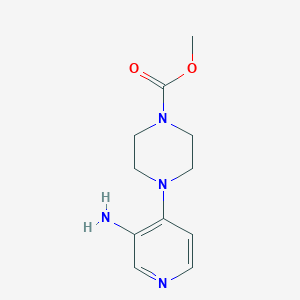
![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)
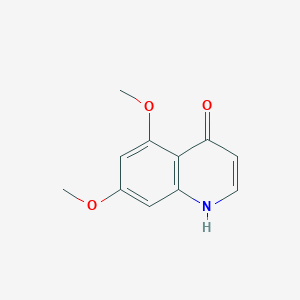
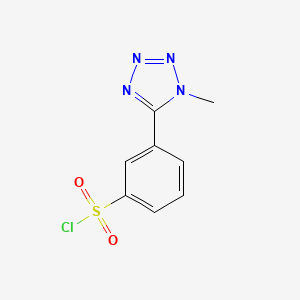
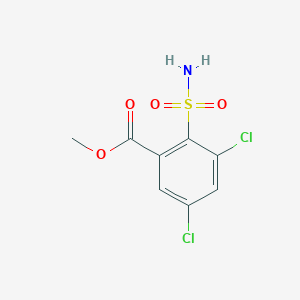
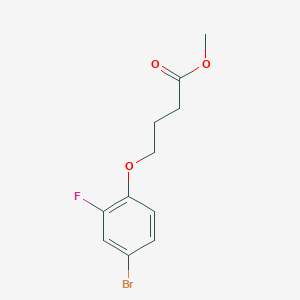
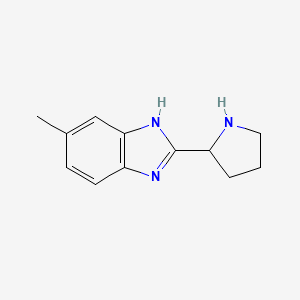
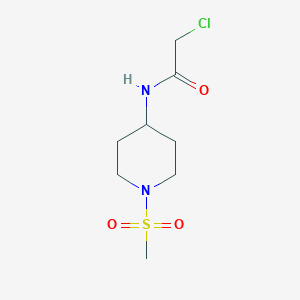
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)
